3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

Description

BenchChem offers high-quality 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-5-3-4-9(12(10)14-2)8-11-15-6-7-16-11/h3-5,11H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBDMUVLULSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645870 | |

| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-21-2 | |

| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene CAS 898759-21-2

An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene (CAS 898759-21-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene (CAS 898759-21-2), a specialized organic compound with significant potential as a synthetic intermediate in pharmaceutical and chemical research. The guide elucidates its core physicochemical properties, outlines a plausible and detailed synthetic pathway grounded in established chemical principles, and explores its primary chemical utility as a stable, protected aldehyde precursor. Furthermore, it discusses potential applications in drug development, predicted spectroscopic signatures for characterization, and essential safety and handling protocols. This whitepaper is designed to serve as a foundational resource for scientists leveraging this molecule in complex multi-step syntheses.

Core Compound Identity and Physicochemical Properties

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is a molecule featuring a veratrole (1,2-dimethoxybenzene) core, which is a structural motif found in numerous natural products and pharmacologically active compounds.[1][2] The key feature of this molecule is the 1,3-dioxolane group, a widely employed cyclic acetal that serves as a robust protecting group for a carbonyl functional group.[3] This strategic protection renders the molecule a stable, isolable precursor to the more reactive 3-(2,3-dimethoxyphenyl)acetaldehyde, making it a valuable building block in synthetic chemistry.

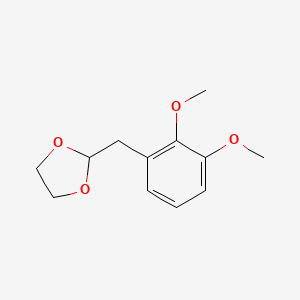

Below is a diagram illustrating the chemical structure of the title compound.

Caption: 2D Structure of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 898759-21-2 | [4] |

| Molecular Formula | C₁₂H₁₆O₄ | [4] |

| Molecular Weight | 224.25 g/mol | [4] |

| Predicted Boiling Point | 308.9 ± 32.0 °C | [4] |

| Predicted Density | 1.137 ± 0.06 g/cm³ | [4] |

Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of CAS 898759-21-2 is sparse, a logical and efficient pathway can be devised based on the principles of electrophilic aromatic substitution (EAS), specifically the Friedel-Crafts alkylation. The veratrole ring is electron-rich due to the two activating methoxy groups, making it an excellent nucleophile for EAS reactions.[2][5]

Proposed Synthetic Route: Friedel-Crafts Alkylation

The proposed synthesis involves the alkylation of 1,2-dimethoxybenzene (veratrole) with an appropriate electrophile, such as 2-(bromomethyl)-1,3-dioxolane, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).

Caption: Proposed Friedel-Crafts alkylation pathway.

Causality of Experimental Design:

-

Choice of Substrate: 1,2-Dimethoxybenzene is selected for its high electron density, which facilitates the electrophilic attack under relatively mild conditions.[6] The two methoxy groups are ortho- and para-directing. Alkylation at the 4-position (para to one OMe, meta to the other) is sterically accessible and electronically favored. Alkylation at the 3-position (ortho to one OMe, meta to the other) is also possible. The precise isomeric outcome can depend on reaction conditions, but formation of the 3-substituted product is a plausible result.

-

Choice of Electrophile: 2-(Bromomethyl)-1,3-dioxolane provides the required side chain in a pre-protected form. Its reaction with a Lewis acid generates the necessary electrophilic species for the alkylation.

-

Choice of Catalyst: A strong Lewis acid like AlCl₃ is essential to polarize the C-Br bond of the alkylating agent, facilitating the formation of a carbocation or a highly electrophilic complex that can be attacked by the aromatic ring.[5]

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for Friedel-Crafts alkylation.[5][7]

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

2-(Bromomethyl)-1,3-dioxolane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethoxybenzene (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

-

Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Electrophile Addition: Dissolve 2-(bromomethyl)-1,3-dioxolane (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and quench it by slowly adding ice-cold 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Core Chemical Utility: Acetal Deprotection

The primary value of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene lies in the stability of the dioxolane group, which can be selectively removed under acidic conditions to unmask the aldehyde functionality. This deprotection is a critical step that liberates a highly versatile intermediate for subsequent synthetic transformations.

Hydrolysis Reaction and Mechanism

The hydrolysis of the acetal is typically catalyzed by aqueous acid. The mechanism involves protonation of one of the acetal oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the desired aldehyde and ethylene glycol as a byproduct.[3][8]

Caption: Acid-catalyzed hydrolysis (deprotection) reaction.

Deprotection Protocol (General)

-

Dissolution: Dissolve the starting material, 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Acidification: Add an aqueous solution of a strong acid (e.g., 2 M HCl or a catalytic amount of p-toluenesulfonic acid).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Neutralization: Carefully neutralize the acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate to yield the crude aldehyde, which can be used directly or purified further if necessary.

Potential Applications in Drug Development

The true potential of this compound is realized upon deprotection. The resulting 3-(2,3-dimethoxyphenyl)acetaldehyde is a versatile building block for constructing more complex molecular architectures relevant to drug discovery.

-

Precursor to Bioactive Scaffolds: The dimethoxybenzene moiety is a key component in many natural and synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][9] The aldehyde can be readily converted into other functional groups (amines, alcohols, carboxylic acids, alkenes) to build diverse molecular libraries for screening.

-

Access to Novel Chemical Space: The specific 2,3-dimethoxy substitution pattern provides a unique electronic and steric profile for molecular recognition at biological targets.

-

Dioxolane Bioactivity: While often used as a protecting group, the dioxolane ring itself is present in several bioactive molecules, including antitumor agents and multidrug resistance (MDR) modulators.[10][11] This suggests that the parent compound could be evaluated for intrinsic biological activity in high-throughput screening campaigns.

The following diagram illustrates the central role of this intermediate in accessing diverse chemical functionalities.

Caption: Synthetic utility of the deprotected aldehyde intermediate.

Predicted Spectroscopic Data

For unequivocal identification, a combination of spectroscopic methods is essential. While experimental data is not publicly available, the expected spectral characteristics can be reliably predicted based on the molecular structure.

| Spectroscopy | Predicted Signals and Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8-7.0 ppm (m, 3H, Ar-H); δ ~5.1 ppm (t, 1H, acetal CH); δ ~3.9-4.0 ppm (m, 4H, O-CH₂-CH₂-O); δ ~3.85 ppm (s, 3H, OCH₃); δ ~3.84 ppm (s, 3H, OCH₃); δ ~3.0 ppm (d, 2H, Ar-CH₂). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~152 ppm (Ar C-O); δ ~148 ppm (Ar C-O); δ ~132 ppm (Ar C-C); δ ~124 ppm (Ar C-H); δ ~120 ppm (Ar C-H); δ ~112 ppm (Ar C-H); δ ~104 ppm (acetal CH); δ ~65 ppm (O-CH₂-CH₂-O); δ ~60 ppm (OCH₃); δ ~56 ppm (OCH₃); δ ~35 ppm (Ar-CH₂). |

| FT-IR (KBr, cm⁻¹) | ~3000-2850 cm⁻¹ (C-H stretch); ~1600, 1480 cm⁻¹ (Aromatic C=C stretch); ~1260, 1080 cm⁻¹ (Strong C-O ether and acetal stretch). |

Safety and Handling

As with any research chemical for which comprehensive toxicological data is not available, 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.

-

General Handling: Avoid direct contact with skin and eyes. Do not ingest. After handling, wash hands thoroughly with soap and water.[12][13] Keep containers tightly sealed when not in use.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[14]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal.

Conclusion

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, CAS 898759-21-2, represents a strategically designed synthetic intermediate. Its value is derived from the stable integration of a protected aldehyde onto an electron-rich, pharmaceutically relevant veratrole scaffold. This guide has detailed its properties, a robust synthetic strategy, and its primary utility through controlled deprotection. For researchers in drug discovery and complex organic synthesis, this compound serves as an effective tool to streamline synthetic routes, enabling the efficient construction of novel and diverse molecular entities.

References

-

CAS NO. 898759-21-2 | Catalog BD-A333344 . Arctom. [Link]

-

The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans . Semantic Scholar. [Link]

-

veratraldehyde - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Dioxolane - Wikipedia . Wikipedia. [Link]

- CN101434523A - Chemical synthesis formula and process of veratraldehyde.

-

Synthesis of veratraldehyde . PrepChem.com. [Link]

-

(PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl . Amanote Research. [Link]

-

Experiment 14 — Alkylation of p-dimethoxybenzene . Swarthmore College. [Link]

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene . University of Missouri–St. Louis. [Link]

-

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine . Amerigo Scientific. [Link]

-

Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl . University of Wisconsin-River Falls. [Link]

-

The Friedel-Crafts alkylation of para-dimethoxybenzene . YouTube. (2022-01-09). [Link]

-

Synthesis, molecular structure, FMO, spectroscopic, antimicrobial and In-silico investigation of (E)-1-(benzo[d][15][16]dioxol-5-yl)-3-(4-aryl)prop-2-en-1-one derivative: Experimental and computational study . ResearchGate. (2023-03-27). [Link]

-

Chemistry 211 Experiment 1 . Shippensburg University. (2012-11-14). [Link]

-

Silicon Carbide Grit (CAS #409-21-2) - Material Safety Data Sheet . Aqua Blast. (2014-01-01). [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives . PMC - NIH. (2024-05-14). [Link]

- CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.

-

Safety Data Sheet: Potassium 3-sulphopropyl methacrylate . Chemos GmbH & Co.KG. [Link]

-

(PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives . ResearchGate. [Link]

-

Synthesis and study of substituted 1-((1,3-dioxolan-4-yl)methyl)-1H-1,2,4-triazoles as plant growth regulators . BIO Web of Conferences. [Link]

-

Synthesizing method for 1,2-dimethoxy benzene . Patsnap. [Link]

-

((1,3-Dioxolan-2-yl)methyl)triphenylphosphonium bromide - [D68032] . Synthonix. [Link]

-

1,2-Dimethoxybenzene - Wikipedia . Wikipedia. [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance . PubMed. [Link]

Sources

- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. 898759-21-2 CAS MSDS (3-(1,3-DIOXOLAN-2-YLMETHYL)-1,2-DIMETHOXYBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. youtube.com [youtube.com]

- 7. amherst.edu [amherst.edu]

- 8. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chemos.de [chemos.de]

- 14. 91-16-7|1,2-Dimethoxybenzene|BLD Pharm [bldpharm.com]

- 15. Veratraldehyde: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 16. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, and analytical characterization of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene. Due to the absence of extensive published experimental data for this specific molecule, this document synthesizes information from established chemical principles and data available for its structural precursors. We present a reliable synthetic protocol starting from 2,3-dimethoxybenzaldehyde, detail the estimated physicochemical parameters, and provide robust, step-by-step methodologies for its structural confirmation and purity assessment via spectroscopic and chromatographic techniques. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this novel compound.

Introduction and Rationale

The intersection of the dimethoxybenzene core and the dioxolane functional group presents a chemical scaffold with potential applications in medicinal chemistry and materials science. The 1,2-dimethoxybenzene (veratrole) moiety is a common feature in bioactive natural products and pharmaceutical agents, often influencing receptor binding and metabolic stability. The 1,3-dioxolane group, a cyclic acetal, is a widely used protecting group for aldehydes and ketones in multi-step organic synthesis, prized for its stability under basic and neutral conditions.[1] The combination of these two entities in 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene results in a molecule whose properties are not yet documented in publicly accessible literature.

This guide addresses this knowledge gap by providing a scientifically grounded framework for its synthesis and characterization. By leveraging the known properties of its logical precursor, 2,3-dimethoxybenzaldehyde, we can propose a direct synthetic route and predict the key physicochemical characteristics of the target compound. The causality behind our experimental choices is rooted in well-established organic chemistry principles, ensuring that the described protocols are both reliable and reproducible.

Molecular Identification and Structure

The first step in understanding a compound is to define its precise chemical identity.

-

IUPAC Name: 2-(2,3-Dimethoxybenzyl)-1,3-dioxolane

-

Synonyms: 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene; 2,3-Dimethoxybenzaldehyde ethylene acetal

-

Molecular Formula: C₁₂H₁₆O₄

-

Molecular Weight: 224.25 g/mol

Below is the chemical structure of the target compound and its key precursors.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the characterization methods outlined in Section 5.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,3-dimethoxybenzaldehyde (16.6 g, 0.1 mol).

-

Addition of Reagents: Add toluene (100 mL), ethylene glycol (11.1 mL, 0.2 mol, 2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 190 mg, 1 mmol).

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Reaction Quench and Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure product.

Physicochemical Properties

The following table summarizes the known properties of the key precursor and the estimated properties of the target compound. These estimations are derived from the structural contributions of the aromatic ether and the cyclic acetal moieties. [2][3]

| Property | 2,3-Dimethoxybenzaldehyde (Precursor) | 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene (Target Compound - Estimated) |

|---|---|---|

| CAS Number | 86-51-1 [4] | Not available |

| Molecular Formula | C₉H₁₀O₃ [4] | C₁₂H₁₆O₄ |

| Molecular Weight | 166.17 g/mol [4] | 224.25 g/mol |

| Appearance | Off-white to pale yellow crystalline solid [5] | Colorless to pale yellow oil/liquid |

| Melting Point | 50–53 °C [5] | < 25 °C |

| Boiling Point | 255–257 °C @ 760 mmHg [5] | > 280 °C @ 760 mmHg |

| Solubility | Soluble in ethanol, acetone, ether; slightly soluble in water (~1 g/L @ 20°C) [5] | Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone); sparingly soluble in water |

| Density | ~1.13 g/cm³ (solid) [5] | ~1.15 g/cm³ |

| Refractive Index | Not applicable (solid) | ~1.53 |

Analytical Characterization Protocols

Confirmation of the successful synthesis and assessment of purity requires a suite of analytical techniques. [6]

Spectroscopic Analysis

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

Protocol: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR (CDCl₃) Signals:

-

Aromatic Protons: Multiplets in the range of δ 6.8-7.2 ppm (3H).

-

Acetal Methine Proton: A triplet around δ 5.0-5.5 ppm (1H), coupled to the adjacent CH₂ group.

-

Dioxolane Methylene Protons: A multiplet around δ 3.9-4.2 ppm (4H).

-

Methoxy Protons: Two distinct singlets around δ 3.8-3.9 ppm (6H total, 3H each).

-

Benzylic Methylene Protons: A doublet around δ 3.0-3.3 ppm (2H), coupled to the acetal methine proton.

-

-

Expected ¹³C NMR (CDCl₃) Signals:

-

Aromatic Carbons: Signals between δ 110-150 ppm.

-

Acetal Carbon (O-C-O): A signal around δ 100-105 ppm.

-

Dioxolane Methylene Carbons: A signal around δ 65 ppm.

-

Methoxy Carbons: Signals around δ 55-60 ppm.

-

Benzylic Methylene Carbon: A signal around δ 35-40 ppm.

-

5.1.2. Infrared (IR) Spectroscopy

-

Protocol: Acquire the IR spectrum of the neat liquid product using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Key Absorptions:

-

C-H (aromatic): ~3000-3100 cm⁻¹

-

C-H (aliphatic): ~2850-3000 cm⁻¹

-

C=C (aromatic): ~1450-1600 cm⁻¹

-

C-O (ether and acetal): Strong, characteristic bands in the fingerprint region, typically between 1050-1250 cm⁻¹. The absence of a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ (from the starting aldehyde) is a key indicator of a successful reaction.

-

5.1.3. Mass Spectrometry (MS)

-

Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). [8]* Expected Results:

-

Molecular Ion (M⁺): A peak at m/z = 224.

-

Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the dioxolane group, methoxy groups, and cleavage at the benzylic position. A prominent peak at m/z = 151 corresponding to the 2,3-dimethoxybenzyl cation would be strong evidence for the correct structure.

-

Chromatographic Analysis

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC-MS is the ideal method for assessing the purity of the final product and identifying any volatile impurities or unreacted starting material.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC system equipped with a standard nonpolar capillary column (e.g., DB-5ms or equivalent) and a mass selective detector.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow.

-

-

Analysis: The product should elute as a single, sharp peak. The retention time will be significantly different from the 2,3-dimethoxybenzaldehyde precursor. The mass spectrum of the peak should match the expected fragmentation pattern.

-

5.2.2. High-Performance Liquid Chromatography (HPLC) [9]

-

Rationale: Reversed-phase HPLC can be used for purity analysis, especially for quantifying non-volatile impurities.

-

Protocol:

-

Sample Preparation: Prepare a solution of the sample (~0.5 mg/mL) in the mobile phase.

-

Instrumentation: Use an HPLC system with a C18 column and a UV detector.

-

HPLC Conditions (Typical):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm (based on the absorbance of the dimethoxybenzene chromophore).

-

-

Analysis: Purity is determined by the area percentage of the main product peak.

-

Stability and Storage

-

Stability: As a cyclic acetal, the compound is expected to be stable under neutral and basic conditions. It is, however, susceptible to hydrolysis back to the aldehyde and diol under acidic conditions. [1]It should also be protected from strong oxidizing agents.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of acid.

Conclusion

While 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene remains a compound with uncharacterized properties in the formal literature, this guide provides a robust and scientifically sound pathway for its synthesis and comprehensive analysis. By applying established principles of organic chemistry, we have outlined a clear protocol for its preparation and detailed the analytical methodologies required to confirm its structure and purity. The estimated physicochemical properties provided herein serve as a valuable baseline for researchers, enabling them to handle and utilize this compound effectively in their research and development endeavors.

References

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

2,3-Dimethoxybenzaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Thermal degradation kinetics of aromatic ether polymers. (2021). Mississippi State University Scholars Junction. Retrieved January 18, 2026, from [Link]

-

Physical Properties of Ether. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved January 18, 2026, from [Link]

- Preparation method of 2,3-dimethoxy benzaldehyde. (n.d.). Google Patents.

-

Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol. (n.d.). PHYWE. Retrieved January 18, 2026, from [Link]

-

Acetalization of Alkyl Alcohols with Benzaldehyde over Cesium Phosphomolybdovanadate Salts. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Physical and Chemical Properties of Ethers. (n.d.). CK-12 Foundation. Retrieved January 18, 2026, from [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. (n.d.). PHYWE. Retrieved January 18, 2026, from [Link]

-

Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (n.d.). SpringerLink. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Chemical Properties of Ethers. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

-

Reaction of benzaldehyde with ethylene glycol under aerobic conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Method for producing dimethoxybenzene compound. (n.d.). Google Patents.

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

-

Photo-organocatalytic synthesis of acetals from aldehydes. (2019). Green Chemistry. Retrieved January 18, 2026, from [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. (n.d.). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

-

Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

- The preparation method of 2,3- dimethoxy benzaldehydes. (n.d.). Google Patents.

-

Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. (2022). MDPI. Retrieved January 18, 2026, from [Link]

-

Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. (n.d.). University of Arizona. Retrieved January 18, 2026, from [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. Retrieved January 18, 2026, from [Link]

-

NMR characterisation of natural products derived from under-explored microorganisms. (2016). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. Retrieved January 18, 2026, from [Link]

-

A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

3,4-Dimethoxybenzaldehyde. (n.d.). FooDB. Retrieved January 18, 2026, from [Link]

-

2,3-Dimethoxybenzaldehyde. (n.d.). Imperial Organics. Retrieved January 18, 2026, from [Link]

-

On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Thermal Analysis. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

2,5-Dimethoxybenzaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

GC–MS and GC–IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. (2021). SciSpace. Retrieved January 18, 2026, from [Link]

-

Novel Synthesis and Characterization of 14-ethyl-14H-dibenzo[a,j]xanthine and 3-ethyl-2-methyl-1-(2-methylnaphthalen-1-yl)-2,3-dihydro-1h- benzo[f]chromene. (n.d.). Rasayan Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

HPLC Determination of Four Derivatives of Benzene. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

[Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure]. (1995). PubMed. Retrieved January 18, 2026, from [Link]

-

Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot. Retrieved January 18, 2026, from [Link]

Sources

- 1. spegroup.ru [spegroup.ru]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dimethoxybenzaldehyde [intersurfchem.net]

- 6. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. jfda-online.com [jfda-online.com]

- 9. researchgate.net [researchgate.net]

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

Introduction

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, a molecule incorporating a protected aldehyde in the form of a cyclic acetal (dioxolane) and an electron-rich dimethoxybenzene moiety, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral data for this compound. The interpretation herein is grounded in fundamental principles and serves as a predictive framework for researchers encountering this or structurally related molecules. Understanding these spectral signatures is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's architecture. The structure combines a benzylic system with two key oxygen-containing functional groups, which will dominate its spectral characteristics.

-

Molecular Formula: C₁₂H₁₆O₄

-

Molecular Weight: 224.25 g/mol

-

Key Structural Features:

-

A 1,2,3-trisubstituted benzene ring.

-

Two methoxy (-OCH₃) groups, creating a veratrole-like system.

-

A methylene (-CH₂-) bridge.

-

A 1,3-dioxolane ring, which functions as a protecting group for an aldehyde.

-

Mass Spectrometry (MS) Analysis: Unveiling the Molecular Framework

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The presence of multiple ether linkages and an acetal group in 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene provides distinct and predictable fragmentation pathways.

Causality in Fragmentation: The ionization process in EI-MS typically involves the removal of an electron, often from a non-bonding lone pair on an oxygen atom, to form a molecular ion (M⁺•). The stability of this molecular ion can vary; for acetals and ethers, it is often of low abundance.[1][2] The subsequent fragmentation is driven by the formation of stable carbocations, particularly those stabilized by resonance with adjacent oxygen atoms.

Predicted Fragmentation Data:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 224 | [C₁₂H₁₆O₄]⁺• | Molecular Ion (M⁺•). Its presence confirms the molecular weight. |

| 151 | [C₉H₁₁O₂]⁺ | Base Peak. Formed by the benzylic cleavage and loss of the dioxolane radical (•CH₂-C₂H₄O₂), leading to a stable, resonance-stabilized tropylium-like ion. |

| 137 | [C₈H₉O₂]⁺ | Loss of a methyl radical (•CH₃) from the m/z 151 fragment. |

| 107 | [C₇H₇O]⁺ | Loss of formaldehyde (CH₂O) from the m/z 137 fragment. |

| 87 | [C₄H₇O₂]⁺ | Alpha-cleavage of the bond between the benzene ring and the methylene bridge, with charge retention on the dioxolane-containing fragment.[1] |

| 73 | [C₃H₅O₂]⁺ | A characteristic fragment from the dioxolane ring itself. |

Interpretation of the Mass Spectrum: The mass spectrum is expected to be dominated by the base peak at m/z 151 , corresponding to the stable 1,2-dimethoxybenzyl cation. This is a classic example of benzylic cleavage, a highly favored fragmentation pathway. While the molecular ion at m/z 224 may be observed, it is likely to be of low intensity due to the lability of the acetal and ether groups.[2][3] The presence of a significant peak at m/z 87 would be diagnostic for the 2-(methyl)-1,3-dioxolane moiety, arising from an alternative alpha-cleavage pathway.[1] The collective pattern of these fragments provides a robust confirmation of the connectivity between the dimethoxybenzene core and the dioxolane side chain.

Diagram: Primary Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. The spectrum of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene will be rich in information, particularly in the C-O stretching region.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Ar-H) |

| 2990-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600-1585, 1500-1400 | C=C Stretch (in-ring) | Aromatic Ring |

| ~1250 and ~1040 | Asymmetric & Symmetric C-O-C Stretch | Aryl Alkyl Ether[4][5] |

| 1150-1050 | C-O Stretch | Acetal (Dioxolane)[4][6] |

| 900-675 | C-H Out-of-Plane Bend ("oop") | Substituted Aromatic |

Interpretation of the IR Spectrum: The IR spectrum serves as a rapid confirmation of the key structural components. The absence of a strong, broad absorption around 3200-3600 cm⁻¹ confirms the lack of an O-H group, and the absence of a sharp, intense peak around 1700 cm⁻¹ indicates the absence of a carbonyl (C=O) group.[7] The most diagnostic region is the "fingerprint" region below 1500 cm⁻¹. A series of strong, sharp bands between 1000 and 1300 cm⁻¹ will be prominent, arising from the various C-O stretching vibrations of the two methoxy groups and the dioxolane ring.[6][8] Specifically, aryl ethers like the dimethoxybenzene moiety typically exhibit two distinct, strong absorptions near 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).[4][5] These, combined with the C-H stretching patterns for both aromatic and aliphatic protons, provide compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR will provide complementary and definitive data.

¹H NMR Spectroscopy

Predictive Analysis: The ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shifts are heavily influenced by the deshielding effects of the oxygen atoms and the aromatic ring current.[9][10]

Predicted ¹H NMR Data (in CDCl₃, 300 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.90 - 6.70 | Multiplet | 3H | Ar-H |

| ~4.95 | Triplet (t) | 1H | O-CH -O (Acetal methine) |

| ~3.95 | Multiplet | 4H | O-CH₂ -CH₂ -O (Dioxolane) |

| ~3.85 | Singlet | 6H | Ar-OCH₃ (Two methoxy groups) |

| ~3.00 | Doublet (d) | 2H | Ar-CH₂ - (Benzylic) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.70-6.90 ppm): The three aromatic protons will appear as a complex multiplet, characteristic of a 1,2,3-trisubstituted benzene ring.[11]

-

Methoxy Signals (~3.85 ppm): The two methoxy groups are chemically equivalent (or very similar), likely appearing as a single sharp singlet integrating to 6 protons.

-

Benzylic Protons (~3.00 ppm): The methylene protons adjacent to the aromatic ring are coupled to the acetal methine proton, resulting in a doublet.

-

Acetal Methine Proton (~4.95 ppm): This proton is coupled to the adjacent benzylic methylene protons and will appear as a triplet. Its significant downfield shift is due to being bonded to two oxygen atoms.[5]

-

Dioxolane Protons (~3.95 ppm): The four protons on the ethylene glycol portion of the dioxolane ring are often magnetically non-equivalent and may appear as a complex multiplet.

Diagram: Key ¹H NMR Correlations

Caption: Predicted proton environments for ¹H NMR analysis.

¹³C NMR Spectroscopy

Predictive Analysis: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | C -OCH₃ (Aromatic) |

| ~148.5 | C -OCH₃ (Aromatic) |

| ~132.0 | Quaternary C -CH₂ (Aromatic) |

| ~121.0 | C H (Aromatic) |

| ~113.0 | C H (Aromatic) |

| ~112.0 | C H (Aromatic) |

| ~104.0 | O-C H-O (Acetal carbon) |

| ~65.0 | O-C H₂-C H₂-O (Dioxolane carbons) |

| ~56.0 | Ar-OC H₃ (Methoxy carbons) |

| ~35.0 | Ar-C H₂- (Benzylic carbon) |

Interpretation of the ¹³C NMR Spectrum: The spectrum clearly delineates the different carbon types. The aromatic carbons resonate between 110-150 ppm.[9][10] A key diagnostic signal is the acetal carbon, which appears significantly downfield around 104.0 ppm due to the influence of two directly attached oxygen atoms.[12] The carbons of the methoxy groups will appear around 56.0 ppm, while the carbons of the dioxolane ring itself will resonate near 65.0 ppm.[5] The benzylic carbon provides the most upfield signal among the sp³ carbons, around 35.0 ppm.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 200-250 °C.

-

-

Data Validation: Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) prior to analysis. The observation of the expected molecular ion and key fragments (m/z 151, 87) validates the run.

Infrared Spectroscopy (FT-IR)

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding ~1 mg of the sample with 100 mg of dry KBr powder and pressing into a transparent disk. For an oil, cast a thin film between two NaCl or KBr plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Validation: Run a background spectrum of the empty sample compartment or pure KBr pellet immediately before the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 512-1024 (or more, as ¹³C has low natural abundance).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Validation: The TMS signal should be a sharp singlet at 0.00 ppm. The solvent residual peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can be used for secondary calibration.

References

- American Chemical Society. (1998). Mass Spectrometry of the Acetal Derivatives.

- TheElkchemist. (2024).

- Unknown Source. (2023). IR spectrum of Ethers. YouTube.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.

- RSC Publishing. (n.d.). Mass Spectra of Some Acetals.

- Friedel, R. A., & Sharkey, A. G., Jr. (n.d.). Mass Spectra of Acetal-Type Compounds.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.

- Chemistry LibreTexts. (2025). 2.

- Chemistry LibreTexts. (2024). 15.

- Unknown Source. (n.d.).

- Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes.

- ACS Publications. (n.d.). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry.

- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.

- OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry.

- J Pharm Pharm Sci. (2021).

- Manni, P. E., & Streif, T. D. (n.d.). Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals.

- ResearchG

- Master Organic Chemistry. (2025).

- Google Patents. (n.d.). Method for producing dimethoxybenzene compound.

- Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Organic Chemistry Explained!. (2021). Acetals, Hemiacetals, Ketals & Hemiketals.

- NIH. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC.

Sources

- 1. datapdf.com [datapdf.com]

- 2. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. organicchemexplained.com [organicchemexplained.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxybenzaldehyde Ethylene Glycol Acetal

This guide provides a comprehensive overview of the synthesis of 2,3-dimethoxybenzaldehyde ethylene glycol acetal, a critical process in organic synthesis for the protection of the aldehyde functional group. This acetal is a key intermediate in the multistep synthesis of complex molecules and active pharmaceutical ingredients, where shielding the reactive aldehyde is paramount.[1][2] The formation of a cyclic acetal using ethylene glycol is particularly favored due to the thermodynamic stability of the resulting five-membered ring, known as a dioxolane.[3]

Foundational Principles: The Chemistry of Acetal Formation

The synthesis of 2,3-dimethoxybenzaldehyde ethylene glycol acetal is a classic example of an acid-catalyzed nucleophilic addition reaction.[2] The overall transformation involves the reaction of an aldehyde (2,3-dimethoxybenzaldehyde) with a diol (ethylene glycol) in the presence of an acid catalyst to form a cyclic acetal and water.[4]

The Reaction Equilibrium:

The formation of an acetal is a reversible process.[1][5]

To drive the reaction toward the product side and achieve a high yield, the water generated as a byproduct must be continuously removed from the reaction mixture.[1] This is a direct application of Le Châtelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In this case, the removal of water forces the equilibrium to the right, favoring the formation of the acetal.[6]

The Role of the Acid Catalyst:

An acid catalyst is essential for this reaction.[7] The catalyst, typically a strong acid like p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the aldehyde.[2][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[2] The catalyst is regenerated at the end of the reaction cycle, meaning only a catalytic amount is required.[7]

The Reaction Mechanism: A Step-by-Step Visualization

The acid-catalyzed formation of the cyclic acetal proceeds through a well-established multi-step mechanism involving a hemiacetal intermediate.[2][4]

-

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of 2,3-dimethoxybenzaldehyde by the acid catalyst. This step enhances the electrophilic character of the carbonyl carbon.[2][4]

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[4]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original carbonyl oxygen, forming a hemiacetal intermediate.[1]

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4][9]

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule, and the resulting positive charge on the carbon is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion.[1][3]

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule, now tethered to the original carbonyl carbon, attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.[9]

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable cyclic acetal product.[4]

Reaction Mechanism Workflow

Caption: Acid-catalyzed mechanism for cyclic acetal formation.

Experimental Protocol: A Field-Proven Methodology

This protocol details a standard laboratory procedure for the synthesis of 2,3-dimethoxybenzaldehyde ethylene glycol acetal, employing a Dean-Stark apparatus for the crucial removal of water.[6][10]

Materials and Equipment:

| Reagent/Equipment | Specification | Purpose |

| 2,3-Dimethoxybenzaldehyde | High Purity | Starting Material |

| Ethylene Glycol | Anhydrous | Reactant |

| Toluene | Anhydrous | Solvent (forms azeotrope with water) |

| p-Toluenesulfonic acid (TsOH) | Monohydrate | Acid Catalyst |

| Saturated Sodium Bicarbonate | Aqueous Solution | Neutralizing Agent |

| Anhydrous Magnesium Sulfate | Powder | Drying Agent |

| Round-bottom flask | Appropriate Size | Reaction Vessel |

| Dean-Stark Apparatus | Standard | Water Removal |

| Reflux Condenser | Standard | Vapor Condensation |

| Magnetic Stirrer & Stir Bar | Standard | Mixing |

| Heating Mantle | Standard | Heating |

| Separatory Funnel | Appropriate Size | Liquid-liquid Extraction |

| Rotary Evaporator | Standard | Solvent Removal |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and toluene (sufficient to fill the flask to about half its volume).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) to the reaction mixture.

-

Assembly of Apparatus: Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.[10] Ensure the joints are properly sealed.

-

Azeotropic Distillation: Heat the mixture to reflux using a heating mantle. Toluene and water will form a minimum-boiling azeotrope.[6] The vapor will condense in the reflux condenser and collect in the Dean-Stark trap. As the liquids cool, the denser water will separate and collect at the bottom of the trap, while the less dense toluene will overflow and return to the reaction flask.[6]

-

Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap, which typically takes 2-4 hours. The theoretical volume of water can be calculated beforehand to monitor the reaction's progress.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure 2,3-dimethoxybenzaldehyde ethylene glycol acetal.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target acetal.

Causality and Self-Validation in the Protocol

-

Choice of Ethylene Glycol: The use of a diol like ethylene glycol is entropically favored over using two separate molecules of a simple alcohol, leading to a more efficient formation of the cyclic acetal.[2]

-

Anhydrous Conditions: While not strictly necessary for the reaction to proceed, using anhydrous solvents and reagents at the start minimizes the initial amount of water in the system, allowing for a more efficient and faster reaction.

-

Dean-Stark Apparatus as a Self-Validating System: The collection of the theoretical amount of water in the Dean-Stark trap serves as a visual and quantitative indicator of the reaction's completion.[11] This provides an in-process check on the reaction's progress without the need for complex analytical techniques.

-

Neutralization Step: The wash with sodium bicarbonate is crucial to quench the acid catalyst. If the acid is not removed, it can catalyze the reverse reaction (hydrolysis) during the work-up and purification, leading to a lower yield. Acetals are stable under basic and neutral conditions but will hydrolyze back to the aldehyde and alcohol in the presence of aqueous acid.[12][13]

Purification and Characterization

The final product, 2,3-dimethoxybenzaldehyde ethylene glycol acetal, is typically a colorless to pale yellow oil. Purification is essential to remove any unreacted starting materials, byproducts, and residual solvent.

-

Vacuum Distillation: This is an effective method for purifying the product, especially on a larger scale. The reduced pressure allows the high-boiling acetal to distill at a lower, less destructive temperature.

-

Column Chromatography: For smaller scales or for achieving very high purity, column chromatography using silica gel is a suitable technique. However, it's important to note that some acetals can be sensitive to the acidic nature of silica gel, which could potentially cause some decomposition back to the aldehyde.[1]

The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

The synthesis of 2,3-dimethoxybenzaldehyde ethylene glycol acetal is a robust and well-understood process that is fundamental to the strategic protection of aldehydes in organic synthesis. By understanding the underlying principles of the reaction mechanism and employing carefully designed experimental protocols, researchers can reliably and efficiently produce this valuable intermediate. The use of a Dean-Stark apparatus provides an elegant and effective solution to drive the reversible reaction to completion, ensuring high yields. This guide serves as a testament to the blend of theoretical knowledge and practical application that defines modern synthetic chemistry.

References

-

Cyclic Acetal Definition, Formation & Mechanism. (n.d.). Study.com. Retrieved from [Link]

- US Patent US4423238A, "Process for purifying acetals". (1983). Google Patents.

-

Dean–Stark apparatus. (n.d.). Grokipedia. Retrieved from [Link]

- US Patent US3607882A, "Process for purifying acetals". (1971). Google Patents.

-

Ethylene glycol. (n.d.). Chemistry. Retrieved from [Link]

-

14.3: Acetal Formation. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Hydrates, Hemiacetals, and Acetals. (2025). Master Organic Chemistry. Retrieved from [Link]

-

Acetal Protecting Group & Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

- EP Patent EP0572545B1, "Purification of cyclic ketene acetals". (1998). Google Patents.

-

Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017). JoVE. Retrieved from [Link]

- Method for making acetal compounds. (1999). European Patent Office - EP 0905115 A1.

-

Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. (2024). Topics in Organic Chemistry. Retrieved from [Link]

-

Dean–Stark apparatus. (n.d.). Wikipedia. Retrieved from [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. Retrieved from [Link]

-

ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)-PROPIONATE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019). Caltech. Retrieved from [Link]

-

Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. (2020). YouTube. Retrieved from [Link]

-

26.03 Acetals as Protecting Groups. (2020). YouTube. Retrieved from [Link]

-

Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). (n.d.). Phywe. Retrieved from [Link]

-

Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Benzaldehyde Ethylene Glycol Acetal Under Microwave Irradiation Catalyzed by Cupric Sulfate. (2012). Journal of Anhui Agricultural Sciences. Retrieved from [Link]

- CN Patent CN103864588A, "Preparation method of 2,3-dimethoxy benzaldehyde". (2014). Google Patents.

-

Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. (n.d.). Phywe. Retrieved from [Link]

Sources

- 1. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemistry: Ethylene glycol [openchemistryhelp.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. One moment, please... [total-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclic Acetal Definition, Formation & Mechanism | Study.com [study.com]

- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 11. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. spegroup.ru [spegroup.ru]

Veratrole (1,2-Dimethoxybenzene): A Cornerstone Precursor in Modern Pharmaceutical and Chemical Synthesis

An In-Depth Technical Guide

Abstract

1,2-Dimethoxybenzene, commonly known as veratrole, is a highly versatile aromatic organic compound that serves as a fundamental building block in a multitude of synthetic applications.[1] Its unique electronic properties, conferred by the two electron-donating methoxy groups in an ortho arrangement, render the benzene ring particularly susceptible to electrophilic substitution, facilitating a wide array of chemical transformations.[2][3] This technical guide provides a comprehensive overview of the role of veratrole as a precursor, with a focus on its applications in the pharmaceutical, agrochemical, and fine chemical industries. We will explore key synthetic transformations, provide detailed experimental protocols for cornerstone reactions, and present mechanistic insights that are critical for researchers, scientists, and professionals in drug development.

Introduction: Properties and Significance of Veratrole

Veratrole (CAS No: 91-16-7, Molecular Formula: C₈H₁₀O₂) is a colorless liquid or solid at room temperature, with a characteristic pleasant, sweet odor.[2][4] This aromatic ether is a crucial intermediate in organic synthesis, primarily owing to the high electron density of its aromatic ring, which makes it an ideal substrate for electrophilic aromatic substitution reactions.[1]

The industrial production of veratrole often relies on the methylation of catechol, a process that can be optimized for efficiency and environmental considerations by selecting appropriate methylating agents, such as dimethyl carbonate or dimethyl sulfate.[2][5] The high purity of commercially available veratrole is critical for its use in demanding applications, particularly in the synthesis of active pharmaceutical ingredients (APIs).[3]

Core Synthetic Applications of Veratrole

The utility of veratrole spans several high-value chemical industries, where it serves as a starting material for complex molecules.

Pharmaceutical Synthesis

Veratrole is an indispensable precursor in the synthesis of numerous pharmaceuticals. Its structure forms the core of several important drug molecules.[1]

-

Tetrahydropalmatine: This compound, used for its hypnotic and analgesic properties, is synthesized using veratrole as a key building block.[5][6]

-

Isoboride: A medication prescribed for treating cardiovascular conditions like angina and arrhythmia, its synthesis also originates from veratrole.[5][6]

-

Papaverine: This anti-spasmodic drug is synthesized from 3,4-dimethoxyacetophenone, a direct derivative of veratrole obtained through a Friedel-Crafts acylation reaction.[5][7]

-

Domipizone: The synthesis of this pharmaceutical agent provides another example of veratrole's utility as a starting material.[8]

Agrochemical Industry

In agriculture, ensuring crop protection is vital for food security. Veratrole plays a crucial role as an intermediate in the production of potent fungicides.[6]

-

Enoxymorpholine: The molecular framework of this effective fungicide is efficiently constructed from veratrole, highlighting its importance in the agrochemical sector.[2][5][6]

Fine Chemicals, Flavors, and Fragrances

Beyond its role in life sciences, veratrole is significant in the fine chemical industry. Its pleasant aroma makes it a valuable component in perfumes, cosmetics, and as a flavoring agent in food products.[2][7] Furthermore, it is a precursor to other important aroma chemicals.

-

Vanillin Derivatives: Veratrole can be converted into vanillin and related compounds through processes like the Vilsmeier-Haack reaction, which are widely used in the food and fragrance industries.[5][9]

Key Synthetic Transformations and Mechanistic Insights

The reactivity of veratrole is dominated by the influence of its two methoxy groups. These groups are strongly activating and ortho-, para- directing. Since the para position to one methoxy group is meta to the other, and the ortho positions are sterically accessible, electrophilic substitution occurs predominantly at the positions adjacent to the methoxy groups (positions 3, 4, 5, and 6). Due to symmetry, positions 3 and 6 are equivalent, as are 4 and 5. The primary sites of reaction are positions 4 and 5.

Electrophilic Aromatic Substitution

The electron-rich nature of the veratrole ring makes it highly reactive towards electrophiles, often proceeding under mild conditions.[3][8]

-

Acylation: The Friedel-Crafts acylation of veratrole, typically with acetyl chloride and a Lewis acid catalyst like AlCl₃, proceeds with high regioselectivity to yield 3,4-dimethoxyacetophenone. This ketone is a pivotal intermediate for pharmaceuticals like papaverine.[5][7]

-

Bromination: Veratrole can be easily brominated using N-bromosuccinimide (NBS) to give 4-bromoveratrole, a versatile intermediate for introducing other functional groups via cross-coupling reactions.[8]

Directed Ortho-Lithiation

The methoxy groups in veratrole can act as Directed Metalating Groups (DMGs). An alkyllithium base, such as n-butyllithium, can coordinate to the oxygen atom of a methoxy group, which directs the deprotonation of the adjacent (ortho) proton. This provides a powerful strategy for regioselective functionalization at the 3-position, a site not readily accessible through electrophilic substitution.[10] The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles.[10]

Demethylation

The cleavage of one or both methyl ether groups is a critical transformation, converting veratrole back into guaiacol (2-methoxyphenol) or catechol (1,2-dihydroxybenzene), respectively.[11] These phenols are themselves valuable precursors. This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or with strong protic acids like HBr.[12] The selectivity of demethylating one versus both methoxy groups can often be controlled by the stoichiometry of the reagent and the reaction conditions.

Experimental Protocols

The following protocols are representative of the key transformations involving veratrole and are designed to be self-validating through clear, step-by-step instructions.

Protocol 1: Synthesis of 3,4-Dimethoxyacetophenone via Friedel-Crafts Acylation

Causality: This reaction utilizes a Lewis acid (AlCl₃) to generate a highly reactive acylium ion from acetyl chloride. The electron-rich veratrole then acts as a nucleophile, attacking the acylium ion. The reaction is performed at low temperature to control the exothermicity and prevent side reactions.

-

Setup: Equip a flame-dried 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

-

Reagents: Charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition: Add acetyl chloride (7.9 g, 0.10 mol) dropwise to the stirred suspension.

-

Substrate Addition: After the addition is complete, add a solution of 1,2-dimethoxybenzene (13.8 g, 0.10 mol) in dry dichloromethane (25 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (200 g) with concentrated HCl (20 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with 5% NaOH solution, then with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield 3,4-dimethoxyacetophenone.

Protocol 2: Synthesis of Catechol via Demethylation with HBr

Causality: Hydrobromic acid is a strong acid that protonates the ether oxygen, making it a good leaving group. The bromide ion then acts as a nucleophile in an Sₙ2 reaction to displace methanol, cleaving the C-O bond. Using excess HBr and heat drives the reaction to completion for both methoxy groups.

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 1,2-dimethoxybenzene (6.9 g, 0.05 mol).

-

Reagent Addition: Add 48% aqueous hydrobromic acid (50 mL).

-

Reflux: Heat the mixture to reflux and maintain reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cooling & Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Workup: Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude catechol.

-

Purification: The product can be further purified by distillation under reduced pressure or recrystallization from toluene.

Data and Pathway Visualization

Key Derivatives and Applications

| Derivative | Precursor | Key Reaction | Application(s) | Citation(s) |

| 3,4-Dimethoxyacetophenone | Veratrole | Friedel-Crafts Acylation | Intermediate for Papaverine, Insecticides | [5][7] |

| 4-Bromoveratrole | Veratrole | Electrophilic Bromination | Intermediate for Cross-Coupling Reactions | [8] |

| Tetrahydropalmatine | Veratrole | Multi-step Synthesis | Analgesic, Hypnotic | [5][6] |

| Enoxymorpholine | Veratrole | Multi-step Synthesis | Agrochemical Fungicide | [2][6] |

| Catechol | Veratrole | Demethylation | Precursor for Flavors, Pharmaceuticals | [11][13] |

| Vanillin | Veratrole | Vilsmeier-Haack | Flavoring Agent, Fragrance | [5][14] |

Synthetic Pathways from Veratrole

Conclusion

1,2-Dimethoxybenzene (veratrole) is a compound of significant industrial and academic importance. Its inherent reactivity, governed by the activating methoxy groups, makes it an exceptionally versatile precursor for a vast range of high-value products. From life-saving pharmaceuticals and crop-protecting agrochemicals to ubiquitous flavors and fragrances, the synthetic pathways originating from veratrole are both diverse and efficient. A thorough understanding of its core transformations—electrophilic substitution, directed lithiation, and demethylation—empowers chemists to harness its full potential in the design and execution of complex molecular syntheses. As the demand for sophisticated chemical entities continues to grow, the foundational role of veratrole in organic synthesis is set to endure.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Veratrole in Focus: Applications in Flavor, Fragrance, and Beyond. Vertex AI Search.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Intermediate Landscape: Understanding 1,2-Dimethoxybenzene (Veratrole). Vertex AI Search.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,2-Dimethoxybenzene in Agrochemical and Pharmaceutical Development. Vertex AI Search.

- Wikipedia. 1,2-Dimethoxybenzene. Wikipedia.

- The Role of 1,2-Dimethoxybenzene in Modern Chemical Synthesis. Chemical Synthesis Insights.

- 1,2-Dimethoxybenzene (Veratrole): Synthesis Intermediate for Pharmaceuticals, Fragrances, and Polymers. China Supplier Information.

- 1,2-Dimethoxybenzene: A Versatile Intermediate in Polymer Science. Polymer Science Review.

- Research Progress on the Synthesis of 1,2-dimethoxybenzene. ChemicalBook. (2025).

- What is the synthesis method of 1,2-Dimethoxybenzene? Guidechem.

- Catechol: Production, Reactions And Uses. Chemcess. (2024).

- Veratrole (1,2-Dimethoxybenzene) | Aromatic Intermediate. Ecochem China Manufacturer.

- Method of synthesizing veratrole. Google Patents, CN106673968A.

- Preparation method of veratrole. Google Patents, CN103183588A.

- Synthesizing method for 1,2-dimethoxy benzene. Google Patents, CN101811942A.

- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. (2022).

- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers. (2022).

- Synthetic approach for the preparation of 1,2,4-trimethoxybenzene (3) from vanillin (2). ResearchGate.

- A kind of preparation method of veratrole. Google Patents, CN106518631B.

- A kind of preparation method of veratrol. Google Patents, CN114230446A.

- Scheme 1 Catechol alkylation reaction scheme. ResearchGate.

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.

- Directed (ortho) Metallation. University Course Material.

- A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. (2012).

- Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Rhodium Archive.

- Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences.

- Lithiation of 1-Iodo-2,3,4-trimethoxybenzene for Pharmaceutical and Research Applications. Benchchem. (2025).

- AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega.

- AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. NIH National Library of Medicine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Research Progress on the Synthesis of 1,2-dimethoxybenzene_Chemicalbook [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. ecochemchina.com [ecochemchina.com]